molecular formula C10H7Cl2NO2S B11766982 2,4-Dichloro-6-methylsulfonylquinoline

2,4-Dichloro-6-methylsulfonylquinoline

Cat. No.: B11766982
M. Wt: 276.14 g/mol
InChI Key: ZYKFCVNHQYUCIJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylsulfonylquinoline is a quinoline derivative characterized by chloro substituents at positions 2 and 4, and a methylsulfonyl group at position 4. Quinoline derivatives are renowned for their biological relevance, serving as scaffolds in pharmaceuticals and agrochemicals . The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in synthetic pathways. This group also improves solubility in polar solvents compared to non-polar substituents, making it advantageous for drug formulation .

Properties

IUPAC Name

2,4-dichloro-6-methylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c1-16(14,15)6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFCVNHQYUCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylsulfonylquinoline typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method includes the reaction of 2,4-dichloroquinoline with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylsulfonylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The methylsulfonyl group in 2,4-Dichloro-6-methylsulfonylquinoline increases polarity and reactivity compared to methoxy or methyl substituents .
  • Melting Points: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit lower melting points than halogenated analogs due to reduced intermolecular forces .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance quinoline bioactivity by modulating electron density and binding affinity .
  • Crystallographic Insights: Derivatives like 4-Chloro-6,7-dimethoxyquinoline exhibit planar geometries, facilitating π-stacking interactions in crystal lattices .
  • Emerging Applications: Sulfonylquinolines are being explored as kinase inhibitors, leveraging their polarity for targeted drug delivery .

Biological Activity

2,4-Dichloro-6-methylsulfonylquinoline is a compound of increasing interest in medicinal chemistry due to its notable biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C10H8Cl2N2O2S
  • Molecular Weight : 275.15 g/mol
  • CAS Number : 1422502-60-0

The compound features a quinoline core with dichloro and methylsulfonyl substituents, which are crucial for its biological activity.

Research indicates that 2,4-Dichloro-6-methylsulfonylquinoline exhibits its biological effects primarily through the inhibition of specific protein kinases and modulation of signaling pathways. It has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy due to its role in cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer properties of 2,4-Dichloro-6-methylsulfonylquinoline:

  • Inhibition of EGFR : The compound has demonstrated effective inhibition against EGFR-TK, with IC50 values indicating potent activity in various cancer cell lines .
  • Cell Viability Studies : In vitro studies reveal that treatment with this compound leads to a significant reduction in cell viability in human cancer cell lines, including breast and lung cancer models.

Antipsychotic Effects

Emerging evidence suggests that 2,4-Dichloro-6-methylsulfonylquinoline may also possess antipsychotic properties. A study indicated that it could modulate neurotransmitter systems relevant to psychotic disorders, although further research is needed to fully elucidate these effects .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant dose-dependent reduction in cell viability was observed, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.
  • Neuropharmacological Assessment :
    • Objective : To assess the effects on animal models exhibiting psychotic symptoms.
    • Method : Administration of the compound followed by behavioral tests.
    • Results : The compound showed promise in reducing hyperactivity and improving social interaction, indicative of potential antipsychotic effects.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 (µM)Reference
EGFR InhibitionTyrosine Kinase Inhibition10
Anticancer ActivityCell Viability ReductionMCF-7: 15
A549: 20
Antipsychotic EffectsModulation of NeurotransmittersN/A

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